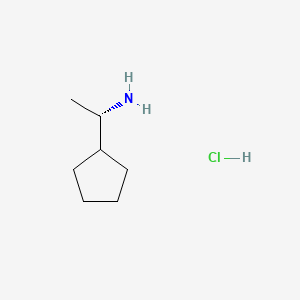

(S)-1-Cyclopentylethanamine hydrochloride

Description

(S)-1-Cyclopentylethanamine hydrochloride (CAS: 150852-73-6) is a chiral amine derivative with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . Its structure features a cyclopentyl group bonded to an ethylamine backbone, with the (S)-enantiomer configuration critical for stereospecific interactions in research applications. The compound is provided as a research-grade chemical with >96% purity, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) .

Properties

IUPAC Name |

(1S)-1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150852-73-6 | |

| Record name | Cyclopentanemethanamine, α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150852-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclopentylethanamine hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of cyclopentanone using a chiral catalyst to obtain (S)-1-cyclopentylethanol, which is then converted to (S)-1-cyclopentylethanamine through amination reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of (S)-1-Cyclopentylethanamine hydrochloride often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and enantiomeric purity, which are crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cyclopentylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Cyclopentylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopentylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Its chiral nature allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Stereochemical Variants

- (R)-1-Cyclopentylethanamine HCl (CAS: 1422126-36-0) is the enantiomer of the (S)-form. While both share identical molecular formulas and weights, their stereochemical differences can lead to divergent binding affinities in chiral environments, such as enzyme active sites or G-protein-coupled receptors .

Substituent-Modified Analogs

- 3,3-Difluorocyclobutanamine HCl (CAS: 637031-93-7) replaces the cyclopentyl group with a smaller, fluorinated cyclobutane ring. Fluorination enhances metabolic stability and lipophilicity, making it suitable for pharmacokinetic studies .

- 2-Methylcyclopentanamine HCl (CAS: 5454-76-2) introduces a methyl group on the cyclopentane ring, reducing molecular weight (135.64 g/mol vs.

Aromatic and Complex Derivatives

- Metcaraphen HCl features a cyclopentanecarboxylate ester and diethylamino group, enabling anticholinergic activity through muscarinic receptor antagonism .

Physicochemical and Handling Considerations

- Solubility : Fluorinated analogs (e.g., 3,3-Difluorocyclobutanamine HCl) exhibit higher lipophilicity, whereas methoxyethyl-substituted derivatives (e.g., Cyclopentanamine, N-(2-methoxyethyl)-HCl) show improved aqueous solubility .

Research Implications

- Chiral Specificity : The (S)-enantiomer’s activity in asymmetric synthesis or target binding must be validated against its (R)-counterpart .

- Functional Group Trade-offs : Fluorination improves stability but may reduce bioavailability, while aromatic groups expand target diversity at the cost of increased molecular complexity .

Biological Activity

(S)-1-Cyclopentylethanamine hydrochloride, a chiral amine, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(S)-1-Cyclopentylethanamine hydrochloride is characterized by its cyclopentyl group attached to an ethanamine backbone. The chemical formula is , with a molecular weight of approximately 151.67 g/mol. Its structural properties contribute to its biological interactions, particularly in the central nervous system and immune modulation.

The biological activity of (S)-1-Cyclopentylethanamine hydrochloride is primarily attributed to its role as a monoamine neurotransmitter modulator , influencing neurotransmitter systems such as serotonin and norepinephrine. This modulation can lead to various pharmacological effects including:

- Antidepressant-like effects : By enhancing monoaminergic transmission, it may alleviate symptoms of depression.

- Neuroprotective properties : It has been suggested that this compound can exert protective effects against neurodegeneration.

1. Neuropharmacological Effects

Research has indicated that (S)-1-Cyclopentylethanamine hydrochloride exhibits significant neuropharmacological activity. In animal models, it has been shown to enhance cognitive functions and exhibit anxiolytic properties.

- Case Study : A study involving zebrafish models demonstrated that this compound could reduce anxiety-like behaviors when administered at specific dosages, suggesting potential applications in treating anxiety disorders.

2. Immune Modulation

The compound also shows promise in modulating immune responses. It has been observed to inhibit T-cell activation, which is crucial in autoimmune diseases.

- Mechanism : The inhibition of protein tyrosine kinases involved in T-cell activation pathways suggests that (S)-1-Cyclopentylethanamine hydrochloride may be beneficial in conditions such as rheumatoid arthritis and multiple sclerosis.

3. Antioxidant Activity

Preliminary studies indicate that (S)-1-Cyclopentylethanamine hydrochloride may possess antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues.

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the biological activity of (S)-1-Cyclopentylethanamine hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.